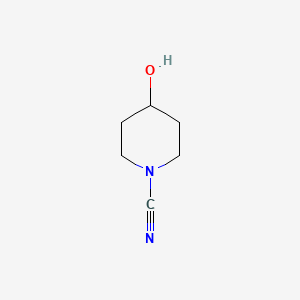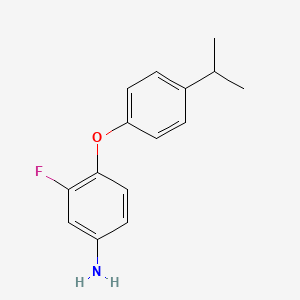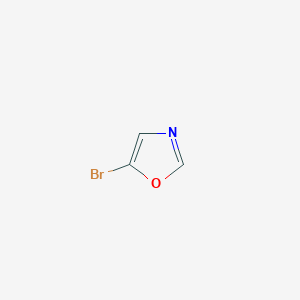
4-羟基哌啶-1-甲腈
描述
4-Hydroxypiperidine-1-carbonitrile is a chemical compound with the molecular formula C6H10N2O. It has a molecular weight of 126.16 . It is used in research and has been found in various scientific studies .
Synthesis Analysis
The synthesis of 4-Hydroxypiperidine-1-carbonitrile involves several steps. One method involves the use of sodium carbonate in dichloromethane and water at 0℃ for approximately 1 hour . Another method involves the use of zinc (II) chloride in diethyl ether and ethyl acetate for 0.25 hours .Molecular Structure Analysis
The molecular structure of 4-Hydroxypiperidine-1-carbonitrile has been studied using various techniques such as vibrational spectra, NBO, and UV-spectral analysis .Chemical Reactions Analysis
4-Hydroxypiperidine-1-carbonitrile has been used in the synthesis of pyrimidine derivatives. These derivatives have shown antiproliferative activity against human tumor cell lines .Physical And Chemical Properties Analysis
4-Hydroxypiperidine-1-carbonitrile has a boiling point of 108-114 °C/10 mmHg. It has a density of 0.9903 (rough estimate) and a refractive index of 1.4400 (estimate). It is soluble in water .科学研究应用
Antitumor Activity
4-Hydroxypiperidine-1-carbonitrile has been used in the design and synthesis of pyrimidine derivatives that exhibit antiproliferative activity against various human tumor cell lines, including MGC-803, PC-3, A549, and H1975. These compounds were evaluated using the MTT method in vitro, showcasing their potential as antitumor agents .
Synthesis of Selective Agonists
This compound can be utilized in the synthesis of highly potent and selective IP (PGI(2) receptor) agonists. These agonists have significant implications in medical research, particularly for conditions related to prostaglandins .
Copper-Catalyzed Arylation Studies
4-Hydroxypiperidine-1-carbonitrile is also involved in studies of copper-catalyzed N- versus O-arylation. This is a critical area of research in organic chemistry, which explores the efficiency and selectivity of arylation processes .
Analytical Documentation
In addition to its applications in synthesis and medical research, 4-Hydroxypiperidine-1-carbonitrile is documented for analytical purposes. Information regarding its NMR, HPLC, LC-MS, UPLC, and more can be found, which is essential for quality control and research documentation .
安全和危害
属性
IUPAC Name |
4-hydroxypiperidine-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c7-5-8-3-1-6(9)2-4-8/h6,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBQHNZSOOLCPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619661 | |
| Record name | 4-Hydroxypiperidine-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxypiperidine-1-carbonitrile | |
CAS RN |
51075-37-7 | |
| Record name | 4-Hydroxypiperidine-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














